pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Overview
Description
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocycle that has shown intriguing activities as tankyrase inhibitors , stearoyl CoA desaturase inhibitors , Eg5 inhibitors , melanin-concentrating hormone receptor (MCH)-R1 antagonists , and CRF1 receptor antagonists . Notably, many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors .
Mode of Action
It is known that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic forces, and molecular stacking . These interactions allow the compound to recognize and bind to its target molecules, leading to changes in their function.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on its target. For example, as a PI3K inhibitor, it would affect the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival . As a tankyrase inhibitor, it would affect the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its target and the specific biological context. For example, inhibition of PI3K could lead to decreased cell proliferation and increased apoptosis, while inhibition of tankyrase could lead to decreased cell proliferation and differentiation .
Biochemical Analysis
Biochemical Properties
It has been shown to interact with various enzymes and proteins, exerting its effects through these interactions . For example, it has been reported to inhibit tankyrase, a protein involved in telomere maintenance, and stearoyl CoA desaturase, an enzyme involved in fatty acid metabolism . The nature of these interactions is likely to involve binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
The cellular effects of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one are largely dependent on the specific enzymes and proteins it interacts with. For instance, by inhibiting tankyrase, it could potentially affect telomere length and stability, which could have implications for cellular aging and cancer . By inhibiting stearoyl CoA desaturase, it could affect lipid metabolism within cells, potentially influencing cell membrane composition and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active sites of its target enzymes, thereby inhibiting their activity . This could lead to changes in the levels of the enzymes’ substrates and products, potentially affecting various cellular processes . For example, inhibition of stearoyl CoA desaturase could lead to changes in the levels of saturated and unsaturated fatty acids within the cell .
Temporal Effects in Laboratory Settings
Given its biochemical properties, it is likely that its effects would be observable shortly after administration and would persist as long as the compound remains in the system .
Metabolic Pathways
Given its known interactions with enzymes such as tankyrase and stearoyl CoA desaturase, it is likely involved in pathways related to telomere maintenance and lipid metabolism .
Subcellular Localization
Given its known interactions with various enzymes and proteins, it is likely to be found in the locations where these biomolecules are present .
Properties
IUPAC Name |
3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEHSYWBLDTUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438799 | |
Record name | Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159326-71-3 | |
Record name | Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159326-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic approaches to pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones?
A1: Current research highlights two efficient synthetic routes:
- Nucleophile-induced rearrangement of pyrrolooxadiazines: This method utilizes pyrrolooxadiazines as precursors, which undergo rearrangement in the presence of a nucleophile to yield pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones [].
- Regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles: This approach leverages the reactivity of 1,2-biscarbamoyl-substituted 1H-pyrroles to achieve intramolecular cyclization, forming the desired pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one structure with high regioselectivity [].
Q2: Can you elaborate on the advantages of these synthetic strategies over previous methods?
A: The highlighted approaches offer significant improvements in terms of practicality and efficiency []. They often involve milder reaction conditions, readily available starting materials, and shorter reaction sequences compared to earlier methods. This translates to a more convenient and cost-effective synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones, facilitating further research and potential applications.
Q3: Are there any specific applications of these compounds being explored?
A: Research indicates that this compound derivatives exhibit potential as inhibitors of ubiquitin-specific protease 7 (USP7) []. This enzymatic activity is implicated in various disease pathways, including cancer, neurodegenerative disorders, and immune dysfunction. Therefore, this compound derivatives hold promise as potential therapeutic agents for these conditions.
Q4: What role does copper play in the synthesis of these compounds?
A: Copper-mediated reactions have emerged as efficient methods for constructing pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones [, , , ]. Specifically, copper (II) salts have been employed to promote tandem reactions, enabling the formation of the desired heterocyclic system in a single pot from readily available starting materials like chromenone derivatives [, , ]. These copper-catalyzed approaches demonstrate high atom economy and efficiency, contributing to a more sustainable and environmentally friendly synthesis.
Q5: Has the structure-activity relationship (SAR) of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones been investigated?
A: While specific SAR data is limited within the provided research, the development of 2-heteroaryl-substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones suggests an interest in understanding the impact of substituents on biological activity []. Further investigations into the relationship between structural modifications and their effects on potency, selectivity, and other pharmacological properties will be crucial for optimizing these compounds for therapeutic applications.
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